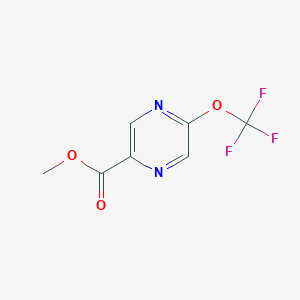
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H5F3N2O3 It is a derivative of pyrazine, characterized by the presence of a trifluoromethoxy group at the 5-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with trifluoromethoxy reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between organoboron compounds and halogenated pyrazine derivatives . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methylpyrazine-2-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical properties.
2-Methyl-5-trifluoromethyl-pyrazine: Another derivative with a trifluoromethyl group at the 5-position.
Uniqueness
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Biological Activity
Methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate (MFPM) is an organic compound characterized by its unique trifluoromethoxy substitution, which enhances its lipophilicity and biological activity. This article explores the compound's biological activity, potential mechanisms of action, structure-activity relationships, and relevant case studies.
Structure-Activity Relationship (SAR)
The unique structural features of MFPM allow for a comparative analysis with other related compounds. A summary of similar compounds and their notable activities is presented in the table below:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | C7H4ClF3N2O2 | Antimicrobial properties |
| Methyl pyrazine-2-carboxylate | C6H6N2O2 | Lacks trifluoromethyl group; less lipophilic |
| 5-(trifluoromethyl)pyrazine-2-carboxylic acid | C6H4F3N2O2 | Acidic nature without ester functionality |
The presence of the trifluoromethoxy group in MFPM enhances its biological profile compared to other analogs lacking this feature.
Antimicrobial Activity
Research into the antimicrobial properties of pyrazine derivatives has indicated that some compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting that MFPM could potentially possess similar properties . However, direct studies on MFPM's antimicrobial efficacy are still needed.
Cancer Cell Line Studies
Another area of interest involves the antiproliferative effects of pyrazine derivatives on cancer cell lines. A study demonstrated that certain pyrazine compounds exhibited potent activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell growth . While specific data on MFPM in this context are lacking, its structural similarities suggest potential for further investigation.
Properties
Molecular Formula |
C7H5F3N2O3 |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
methyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H5F3N2O3/c1-14-6(13)4-2-12-5(3-11-4)15-7(8,9)10/h2-3H,1H3 |
InChI Key |
QRAVOMIDVINAEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















